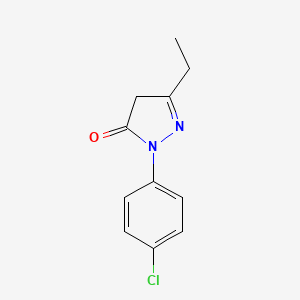
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is a synthetic compound that is commonly referred to as CEPO. It is a pyrazolone derivative that has been found to have neuroprotective effects. This compound has been studied extensively in recent years due to its potential applications in the treatment of neurodegenerative diseases.
科学的研究の応用
Antimicrobial and Anticancer Properties
1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one derivatives demonstrate significant potential as antimicrobial and anticancer agents. Research indicates that certain synthesized compounds of this category show higher anticancer activity than doxorubicin, a reference drug. These compounds also display a range of antimicrobial activities, indicating their broad-spectrum potential in medical research (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis and Characterization
The synthesis processes of compounds containing this compound have been extensively studied. These processes involve various raw materials and conditions to achieve high yield and purity. This research is crucial for developing effective methods for producing these compounds for further study and potential applications (Zhang Heng-qian, 2015).
Structural Analysis and Molecular Interactions
In-depth structural analyses of these compounds have been conducted using methods like X-ray crystallography. These studies reveal details about molecular geometry, intermolecular interactions, and the overall stability of the compounds. This structural information is vital for understanding the properties and potential applications of these compounds (Dehua Zhang, Xiaoyan Zhang, & Lijuan Guo, 2009).
Potential in Electrochemistry
Research into the electrochemical properties of this compound derivatives has been conducted. This includes studies on Cu(II) complexes of these compounds, which indicate interesting electrochemical behaviors and potential applications in this field (Nakum & Jadeja, 2018).
作用機序
Target of Action
The primary target of 1-(4-Chlorophenyl)-3-ethyl-1H-pyrazol-5(4H)-one is the histamine H3 receptor . Histamine H3 receptors are primarily found in the central nervous system, where they regulate the release of histamine and other neurotransmitters .
Mode of Action
This compound acts as an antagonist/inverse agonist at the histamine H3 receptor . This means it binds to the receptor and reduces its activity. By blocking the action of histamine at the H3 receptor, the compound increases the synthesis and release of histamine .
Biochemical Pathways
The increased histamine levels in the brain, resulting from the action of this compound, can affect various biochemical pathways. Histamine can bind to H1 receptors, which increases communication to neurons in brain regions important for sleep and wakefulness .
Result of Action
The action of this compound leads to increased histamine levels in the brain. This can have various effects at the molecular and cellular level, potentially influencing sleep-wake cycles, cognitive function, and other neurological processes .
特性
IUPAC Name |
2-(4-chlorophenyl)-5-ethyl-4H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-7-11(15)14(13-9)10-5-3-8(12)4-6-10/h3-6H,2,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRHEJFKBYAOTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)C1)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Oxo-2-(4-oxospiro[chroman-2,4'-piperidin]-1'-yl)ethyl)isoindoline-1,3-dione](/img/structure/B2411923.png)
![1-(2-Adamantanylethoxy)-3-[4-(4-fluorophenyl)piperazinyl]propan-2-ol, chloride, chloride](/img/structure/B2411926.png)
![1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid dihydrochloride](/img/structure/B2411929.png)
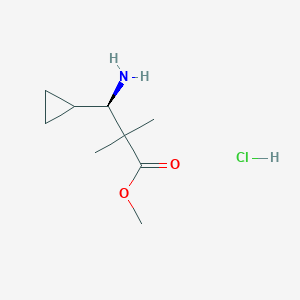
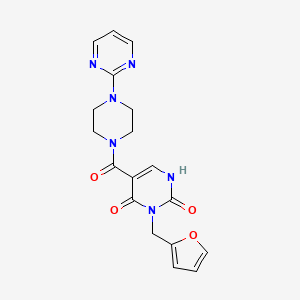
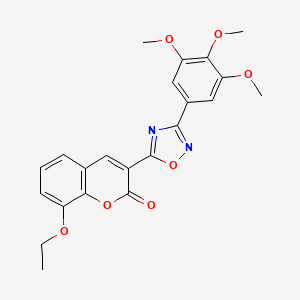
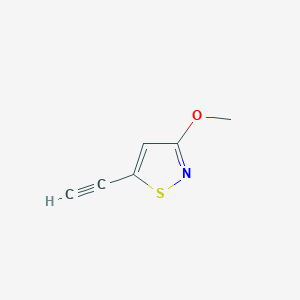

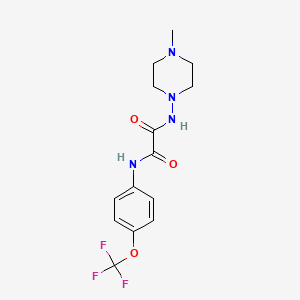

![6-Cyclopropyl-3-({1-[(4-hydroxyoxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2411939.png)
![(Z)-benzyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2411942.png)
![2-(5-(4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-isopropylphenyl)acetamide](/img/structure/B2411944.png)
